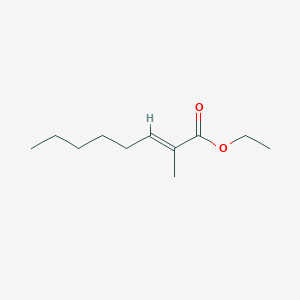

Ethyl 2-methyloct-2-enoate

CAS No.: 35402-23-4

Cat. No.: VC8108561

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35402-23-4 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | ethyl (E)-2-methyloct-2-enoate |

| Standard InChI | InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9+ |

| Standard InChI Key | SWPHJOSYKWMQGV-MDZDMXLPSA-N |

| Isomeric SMILES | CCCCC/C=C(\C)/C(=O)OCC |

| SMILES | CCCCCC=C(C)C(=O)OCC |

| Canonical SMILES | CCCCCC=C(C)C(=O)OCC |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Ethyl 2-methyloct-2-enoate features a ten-carbon alkyl chain with a methyl branch at C2 and an ethyl ester group at C1. The -configuration of the double bond is confirmed by NMR coupling constants () observed in related esters . The planar geometry of the α,β-unsaturated system facilitates conjugation between the carbonyl group and the double bond, lowering the LUMO energy and enhancing electrophilic reactivity .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 35402-23-4 | |

| IUPAC Name | Ethyl (2E)-2-methyl-2-octenoate | |

| Molecular Formula | ||

| Molar Mass | 184.27 g/mol | |

| SMILES | CCOC(=O)C(=C)CCCCCC |

Spectroscopic Signatures

-

NMR: Distinct signals include a triplet for the ethyl ester’s methylene group () and a quartet for the ester oxygen-adjacent methylene () . The methyl group on C2 appears as a doublet () due to coupling with the adjacent methine proton.

-

IR Spectroscopy: Strong absorption at corresponds to the ester carbonyl stretch, while the conjugated double bond exhibits a peak at .

Synthesis and Manufacturing

Olefination Strategies

A common route involves the Horner-Wadsworth-Emmons reaction between ethyl 2-(diethoxyphosphoryl)acetate and 2-methyloctanal. This method achieves yields up to 72% under optimized conditions (refluxing acetonitrile, 17 hours) . Critical parameters include:

-

Temperature: Reactions performed at minimize side-product formation.

-

Solvent: Anhydrous acetonitrile enhances reaction efficiency by stabilizing the phosphoryl intermediate .

Reduction and Functionalization

The ester can be reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H) at . This step is crucial for producing fragrances and pharmaceutical intermediates:

Post-reduction oxidation with Dess-Martin periodinane yields α,β-unsaturated aldehydes, which are pivotal in cross-aldol reactions .

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from analogous esters (e.g., ethyl 2-methylbut-2-enoate) suggest:

Reactivity Profile

-

Electrophilic Addition: The double bond undergoes regioselective bromination to form 2,3-dibromo derivatives.

-

Hydrolysis: Acid-catalyzed hydrolysis produces 2-methyl-2-octenoic acid, a precursor for biodegradable polymers .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s fruity odor profile (reminiscent of green apples) makes it a candidate for synthetic flavorants. Its stability under acidic conditions is superior to simpler esters like ethyl acrylate .

Pharmaceutical Intermediates

Ethyl 2-methyloct-2-enoate serves as a building block for prostaglandin analogs. The conjugated system enables Michael additions with nucleophiles like thiols or amines, forming C-S or C-N bonds critical in drug design .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral phosphine ligands could yield optically active derivatives for chiral drug synthesis.

-

Biocatalytic Applications: Screening microbial esterases for selective hydrolysis may enable greener production of 2-methyl-2-octenoic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume